molecular formula C21H19F3N2O3S B2805328 8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 1904138-21-1

8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2805328
CAS No.: 1904138-21-1
M. Wt: 436.45
InChI Key: ZKHJTOAMKTZMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a useful research compound. Its molecular formula is C21H19F3N2O3S and its molecular weight is 436.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) . RdRp plays a crucial role in the life cycle of RNA viruses and is an attractive target for antiviral drug development.

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its target through receptor-ligand interactions . These interactions can lead to changes in the target’s function, potentially inhibiting the replication of the virus.

Properties

IUPAC Name

8-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c22-21(23,24)16-6-8-18(9-7-16)30(27,28)26-13-10-17(11-14-26)29-19-5-1-3-15-4-2-12-25-20(15)19/h1-9,12,17H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJTOAMKTZMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.